molecular formula C9H15ClN2O2S B12439494 N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride CAS No. 1803570-35-5

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

Cat. No.: B12439494
CAS No.: 1803570-35-5
M. Wt: 250.75 g/mol
InChI Key: QIPCLQRPSVUDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group, a methylamino group at the para position, and dimethylamino functionality. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

CAS No.

1803570-35-5

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.75 g/mol

IUPAC Name

N,N-dimethyl-4-(methylamino)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H14N2O2S.ClH/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3;/h4-7,10H,1-3H3;1H

InChI Key

QIPCLQRPSVUDOM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylaniline with chlorosulfonic acid, followed by the introduction of a methylamine group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful handling of reagents and the use of purification techniques such as recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

  • Antibacterial Studies : Research has shown that N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride exhibits potential antibacterial activity by inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for further studies in antibiotic development .

Medicine

  • Therapeutic Applications : Ongoing research is exploring its use in treating various bacterial infections. The compound's ability to inhibit bacterial growth positions it as a potential therapeutic agent in modern medicine .

Industrial Applications

  • Intermediate in Pharmaceutical Synthesis : In industrial settings, this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its properties allow for the development of new materials and drugs that target specific biological pathways.

Study 1: Antibacterial Efficacy

A study published in PubChem analyzed the antibacterial efficacy of sulfonamides, including this compound. The results indicated that this compound effectively inhibited bacterial growth comparable to established sulfa drugs, demonstrating its potential for therapeutic use against resistant bacterial strains .

Study 2: Mechanism of Action

Research highlighted in PMC explored the interaction of sulfonamides with bacterial enzymes. The study confirmed that this compound acts as a competitive inhibitor of dihydropteroate synthase, thereby blocking folate synthesis essential for bacterial survival .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential folic acid, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural features, physicochemical properties, and analytical data of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride and related sulfonamide derivatives from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) IR Spectral Features (cm⁻¹)
This compound (Target Compound) C₉H₁₅ClN₂O₂S (inferred) ~262.7 (calc.) -SO₂N(CH₃)₂, -NHCH₃, -N(CH₃)₂ N/A S=O (1346–1157), N-H (3294–3398)
4-Chloro-2-(6-chlorobenzo-dioxol-methylthio)-derivative (Compound 11, ) C₂₃H₂₀Cl₂N₄O₄S₂ 589.45 -Cl, -S-CH₂-benzo-dioxol, -imidazole-thione 177–180 S=O (1346), C-S (624), N-H (3294)
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c, ) C₁₈H₂₂ClN₃O₂S 379.90 -Cl, -SO₂NH-(diazepane) N/A S=O (1346, 1157), N-H (3398)
N-(2-Methyl-2H-tetrazol-5-yl)-2-(methylamino)benzenesulfonamide () C₉H₁₁N₅O₂S 253.28 -SO₂NH-tetrazole, -NHCH₃ N/A S=O (1346), N-H (3294), C-N (1600)
(S)-N-((4-Methoxyphenyl)(naphthyl)methyl)-4-methylbenzenesulfonamide () C₂₆H₂₅NO₃S 431.55 -SO₂NH-(methoxyphenyl-naphthyl), -CH₃ N/A S=O (1346), C-O (1091), aromatic C-H

Key Comparisons

Structural Complexity and Substituents The target compound features simpler substituents (-N(CH₃)₂ and -NHCH₃) compared to the bulky heterocycles in (e.g., benzo-dioxol and imidazole-thione groups in Compound 11) or the diazepane ring in Compound 10c (). These differences influence steric hindrance and binding interactions in biological systems .

Physicochemical Properties

  • Melting Points : Compound 11 () exhibits a higher melting point (177–180°C) due to crystalline packing enhanced by chlorine and rigid heterocycles. The target compound’s melting point is likely lower, inferred from less polar substituents .
  • Solubility : Hydrochloride salts (e.g., target compound, 10c in ) generally exhibit higher aqueous solubility than neutral sulfonamides (e.g., ’s compound). The diazepane moiety in 10c may further enhance solubility via amine protonation .

Spectroscopic Characteristics IR Spectroscopy: All compounds show S=O stretching vibrations near 1346–1157 cm⁻¹. The target compound’s N-H stretches (~3294–3398 cm⁻¹) align with secondary amines in and . Chlorine substituents () introduce additional C-Cl stretches (~543–624 cm⁻¹) . NMR: ’s compound displays distinct aromatic proton shifts (δ 7.2–7.8 ppm) due to electron-donating methoxy and naphthyl groups, whereas the target compound’s dimethylamino group would cause upfield shifts in adjacent protons .

Synthetic and Functional Applications Compounds in and are synthesized via thiol-alkylation or diazepane coupling, reflecting strategies applicable to the target compound’s synthesis. The use of PTSA () or HCl () as catalysts highlights common acid-mediated pathways .

Research Findings and Implications

  • The target compound’s dimethylamino group balances hydrophilicity and steric demand .
  • Salt Formation : Hydrochloride salts (e.g., target compound, 10c in ) improve bioavailability compared to free bases, critical for drug development .
  • Biological Activity: Sulfonamides with heterocycles () often exhibit antimicrobial or kinase-inhibitory activity.

Biological Activity

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H14_14ClN2_2O2_2S
  • Molecular Weight : Approximately 250.75 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water due to the sulfonamide functional group

The compound features a sulfonamide structure with both dimethylamino and methylamino groups, enhancing its solubility and biological activity compared to other sulfonamides.

This compound primarily functions as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and survival, making it a candidate for antibacterial applications.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. It has been shown to inhibit various bacterial strains effectively, similar to traditional sulfonamide antibiotics. The compound's mechanism involves blocking the folate synthesis pathway in bacteria, leading to their death .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Its structural similarities to other known anticancer agents warrant further investigation into its potential role in cancer therapy. Preliminary findings indicate that it may affect cancer cell proliferation through mechanisms related to enzyme inhibition and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
N,N-Dimethyl-2-(methylamino)benzene-1-sulfonamide1251925-49-1Similar sulfonamide structure; potential antibacterial activity
Sulfanilamide63-74-1Classic sulfonamide antibiotic; broad-spectrum antibacterial effects
N,N-Dimethyl-p-toluenesulfonamide99-97-8Used as an intermediate in organic synthesis; less bioactive than target compound

This compound stands out due to its specific functional group arrangement, which enhances both solubility and biological efficacy compared to these related compounds.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, confirming its potential as a broad-spectrum antibacterial agent.
  • In Vitro Anticancer Activity : In laboratory settings, the compound showed promise in inhibiting the proliferation of specific cancer cell lines, indicating its potential for further development as an anticancer drug .
  • Mechanistic Insights : Detailed investigations into its mechanism revealed that it interacts with key metabolic pathways in bacteria and cancer cells, providing insights into how structural modifications could enhance its efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.